

# Atto 465 NHS ester molecular weight and structure

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Compound of Interest		
Compound Name:	Atto 465 NHS ester	
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An In-depth Technical Guide to ATTO 465 NHS Ester

For researchers, scientists, and professionals in drug development, understanding the characteristics and applications of fluorescent labels is paramount. **ATTO 465 NHS ester** is a fluorescent dye belonging to the ATTO series of dyes, known for their high fluorescence quantum yield and photostability. This guide provides a comprehensive overview of **ATTO 465 NHS ester**, including its molecular properties, structure, and detailed protocols for its use in labeling biomolecules.

## **Core Properties and Structure**

ATTO 465 is a fluorescent label derived from Acriflavine.[1][2][3][4][5] It is characterized by a strong absorption, high fluorescence quantum yield, and a large Stokes shift. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the convenient labeling of primary and secondary amino groups in biomolecules such as proteins and oligonucleotides.

#### Molecular Structure:

The chemical structure of **ATTO 465 NHS ester** is provided by its SMILES and InChI key identifiers:

SMILES:OCI(=O)
 (=O)=O.Nc1ccc2C=C3C=CC(=N)C=C3N(CCCC(=O)ON4C(=O)CCC4=O)c2c1



InChl Key:NROCSLJOXCQUHR-UHFFFAOYSA-N

## **Quantitative Data**

The photophysical and chemical properties of **ATTO 465 NHS ester** are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

Property	Value	Reference(s)
Molecular Weight	493 g/mol	
Absorption Maximum (λabs)	453 nm	_
Molar Extinction Coefficient (εmax)	7.5 x 10 <sup>4</sup> M <sup>-1</sup> cm <sup>-1</sup>	
Fluorescence Maximum (λfl)	506 nm	-
Fluorescence Quantum Yield (ηfl)	75%	
Fluorescence Lifetime (τfl)	5.0 ns	-
Stokes Shift	55 nm	-
Correction Factor (CF <sub>260</sub> )	1.09	_
Correction Factor (CF <sub>280</sub> )	0.48	-

## **Experimental Protocols**

The following are detailed methodologies for labeling proteins and oligonucleotides with **ATTO 465 NHS ester**.

## **Protein Labeling Protocol**

This protocol is optimized for the covalent labeling of proteins via their primary amino groups (e.g., lysine residues).

Materials:



- Protein solution (2 mg/mL in amine-free buffer)
- Bicarbonate buffer (0.1 M, pH 8.3)
- ATTO 465 NHS ester
- Anhydrous, amine-free DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2

#### Procedure:

- Protein Preparation: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must first be dialyzed against PBS.
- Dye Solution Preparation: Immediately before use, dissolve ATTO 465 NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.
- Labeling Reaction: Add a 2-fold molar excess of the dissolved **ATTO 465 NHS ester** to the protein solution. The optimal dye-to-protein ratio may vary and should be determined empirically for each protein.
- Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant stirring.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2). The first fluorescent band to elute is the labeled protein conjugate.

## **Oligonucleotide Labeling Protocol**

This protocol is designed for labeling amino-modified oligonucleotides.

Materials:



- Amino-modified oligonucleotide solution (0.1 mM in carbonate buffer)
- Carbonate buffer (0.2 M, pH 8-9)
- ATTO 465 NHS ester
- Anhydrous, amine-free DMF

#### Procedure:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).
- Dye Solution Preparation: Prepare a 5 mg/mL solution of ATTO 465 NHS ester in anhydrous DMF.
- Labeling Reaction: Add approximately 50  $\mu L$  of the oligonucleotide solution to 30  $\mu L$  of the activated dye solution.
- Incubation: Incubate the reaction for 2 hours at room temperature with shaking.

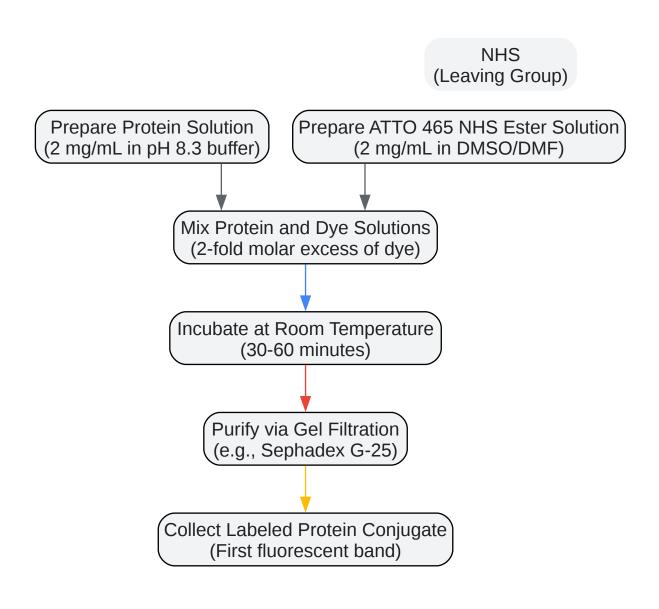
#### **Visualizations**

The following diagrams illustrate the key chemical reaction and experimental workflow.





ATTO 465-NHS (NHS Ester)





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#### References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. atto-tec.com [atto-tec.com]
- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 4. ATTO 465 NHS-Ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. ATTO-TEC GmbH ATTO 465 [atto-tec.com]
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